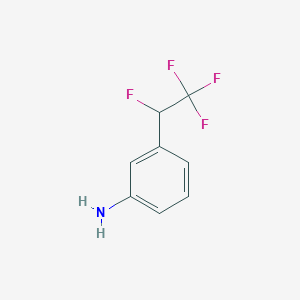
3-(1,2,2,2-Tetrafluoroethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2,2,2-Tetrafluoroethyl)aniline is a chemical compound with the CAS Number: 1554367-11-1 . It has a molecular weight of 193.14 and is a solid at room temperature . It is used as an organic fluorinated building block .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H7F4N/c9-7(8(10,11)12)5-2-1-3-6(13)4-5/h1-4,7H,13H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 193.14 . The storage temperature is recommended to be at refrigerator levels .Applications De Recherche Scientifique
Spectroscopic Studies
Research involving compounds similar to 3-(1,2,2,2-Tetrafluoroethyl)aniline, such as trifluoromethyl anilines, has been focused on their spectroscopic and electronic structure investigations. For instance, Arjunan, Rani, and Mohan (2011) conducted a comprehensive study on 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline, utilizing FTIR, FT-Raman spectra, and quantum chemical calculations. Their research provided valuable insights into the vibrational, structural, thermodynamic characteristics, and electronic properties of these compounds, highlighting the significant influence of the substituent group's position on the benzene ring on their molecular and electronic structures (Arjunan, Rani, & Mohan, 2011).
Materials Science
In the realm of materials science, aniline derivatives have been utilized in the synthesis of innovative materials. Verghese et al. (1996) explored the electrochemical polymerization of aniline within porous sol-gel films derived from tetraethyl orthosilicate (TEOS), confirming the presence of electroactive polyaniline (PANI) and its significant electrochemical activity. This research opens avenues for developing advanced materials with potential applications in sensors, coatings, and electronic devices (Verghese, Ramanathan, Ashraf, Kamalasanan, & Malhotra, 1996).
Organic Synthesis
In organic synthesis, compounds analogous to this compound have been employed as intermediates and reagents. For example, the study by Wang et al. (2019) introduced 3,5-bis(trifluoromethyl)aniline as an efficient directing group in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of diverse fluorenones. This work not only showcases the utility of these aniline derivatives in synthesizing complex organic molecules but also emphasizes their role in enhancing regioselectivity and atom economy in chemical transformations (Wang, Xu, Sun, Yu, Li, & Zhang, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3-(1,2,2,2-tetrafluoroethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-7(8(10,11)12)5-2-1-3-6(13)4-5/h1-4,7H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBYFFSOEJUOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2933446.png)

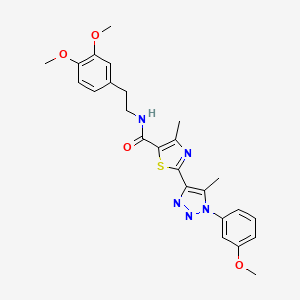
![2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2933450.png)
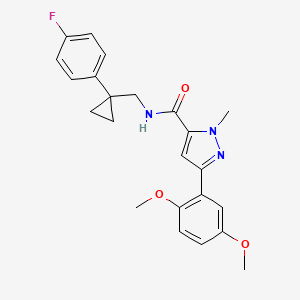
![2-Chloro-N-[(2R,3R)-2-(1-phenylimidazol-2-yl)oxolan-3-yl]propanamide](/img/structure/B2933456.png)
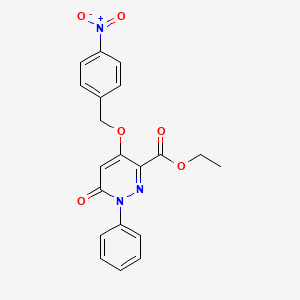
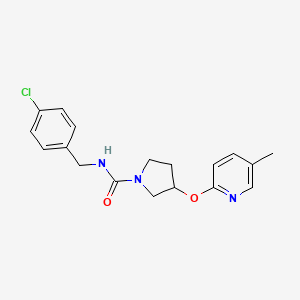
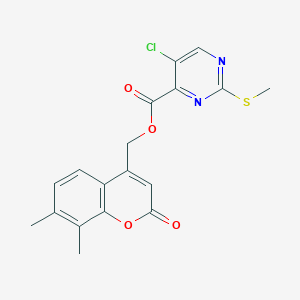
![N-(3,5-dimethylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2933464.png)
![1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933465.png)
![N-[[4-(2,5-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2933467.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2933468.png)
